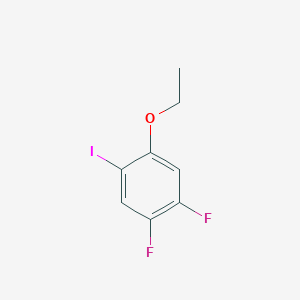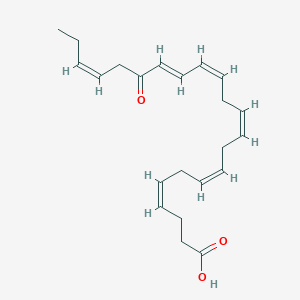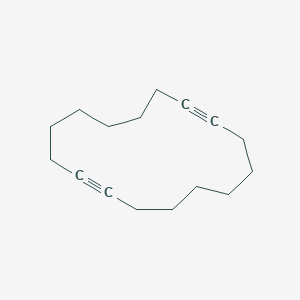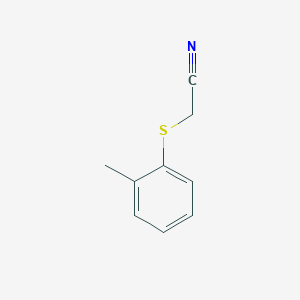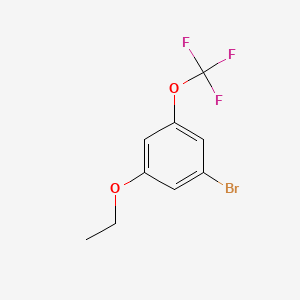
1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, featuring bromine, ethoxy, and trifluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene typically involves the bromination of 3-ethoxy-5-(trifluoromethoxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Bromo-4-(trifluoromethoxy)benzene: The trifluoromethoxy group is in a different position, affecting its reactivity and properties.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, significantly altering its chemical behavior and applications.
Uniqueness: 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering opportunities for the development of novel compounds with tailored properties.
Propriétés
Formule moléculaire |
C9H8BrF3O2 |
|---|---|
Poids moléculaire |
285.06 g/mol |
Nom IUPAC |
1-bromo-3-ethoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-7-3-6(10)4-8(5-7)15-9(11,12)13/h3-5H,2H2,1H3 |
Clé InChI |
RKSPOWILJUXRMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)

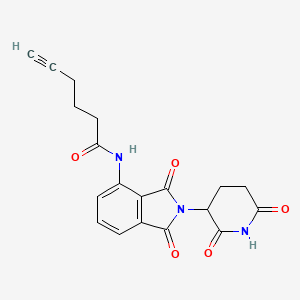
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

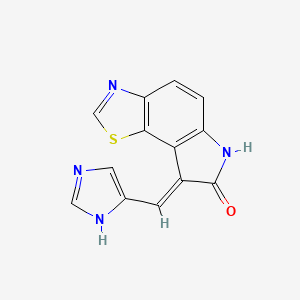
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
